

# Evixapodlin: A Deep Dive into Preclinical Data

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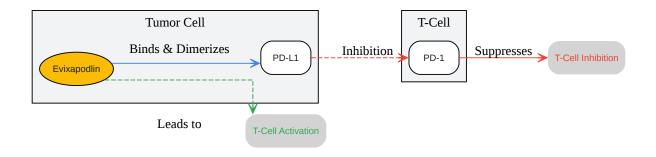
#### Introduction

**Evixapodlin** (formerly GS-4224) is an orally bioavailable, small molecule inhibitor of the programmed death-ligand 1 (PD-L1).[1] This technical guide provides a comprehensive overview of the key preclinical data for **Evixapodlin**, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is presented to facilitate further research and development of this novel immuno-oncology agent.

### **Core Mechanism of Action**

**Evixapodlin** functions by binding directly to PD-L1, inducing its dimerization and thereby sterically hindering its interaction with the programmed cell death protein 1 (PD-1) receptor on T cells.[1] This blockade of the PD-1/PD-L1 axis reinvigorates suppressed T-cell activity, leading to enhanced anti-tumor immunity. The potency of **Evixapodlin** is directly proportional to the density of PD-L1 on the surface of target cells.[1]





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Caption: Mechanism of Action of Evixapodlin.

# **Quantitative Preclinical Data**

The following tables summarize the key quantitative data from preclinical studies of **Evixapodlin**.

**Table 1: In Vitro Potency and Activity** 

Parameter	Value	Cell/Assay System	Reference
IC <sub>50</sub> (PD-1/PD-L1 Interaction)	0.213 nM	Protein-protein interaction assay	[2][3][4]
EC50 (NFAT-LUC Assay)	103 nM	NFAT-LUC reporter assay	[5]
EC₅₀ (Target Occupancy)	4 nM	PD-L1-expressing MDA-MB-231 cells	[5]
EC₅₀ (Target Occupancy)	11 nM	PD-L1-high expressing cells	[5]
Tumor Cell Killing Potency	12 ± 15 nM	3D tumor spheroid co- culture	[1]
Cytotoxicity (CC50)	13.1 μΜ	MT-4 cells	[5]



**Table 2: In Vivo Efficacy in Murine Model** 

Parameter	Value	Animal Model	Reference
Target Occupancy	>90%	MC38 tumor-bearing C57BL/6 mice (at 25 mg/kg)	[1][3]
Tumor Growth Inhibition	49% - 55%	MC38 tumor-bearing C57BL/6 mice (at 25 mg/kg)	[1]

## **Table 3: Pharmacokinetic Parameters in Animal Models**

Species	Bioavailabil ity	Blood Clearance (L/h/kg)	Half-life (h)	Volume of Distribution (Vss, L/kg)	Reference
Rat	29%	0.28	9	1.5	[5]
Dog	68%	0.67	10.7	3.2	[5]
Cynomolgus Monkey	41%	0.25	9.4	1.2	[5]

**Table 4: Pharmacokinetic Parameters in Human PD-L1** 

**Expressing MC38 Mouse Model** 

Dose (q.d.)	AUC (0-24h) (μM·h)	Cmax (µM)	Reference
1 mg/kg	4.9	0.41	[5]
10 mg/kg	18.6	3.2	[5]
50 mg/kg	152	15.9	[5]

# **Table 5: Hepatic Clearance**

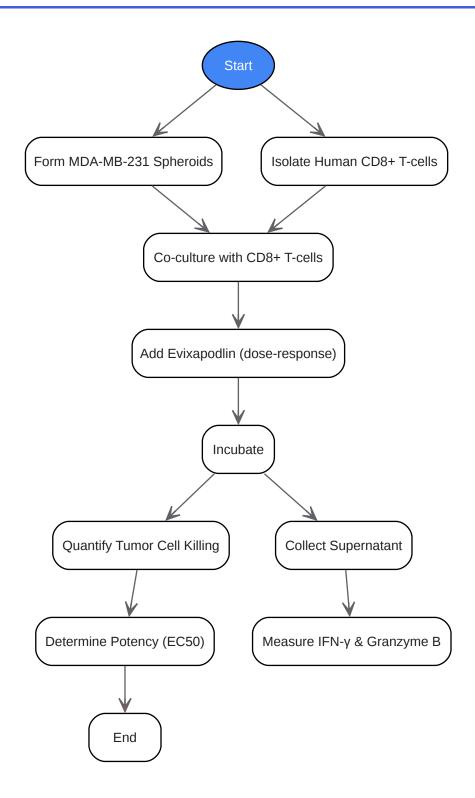


Species	Clearance (L/h/kg)	Reference
Rat	1.7	[5]
Dog	0.86	[5]
Cynomolgus Monkey	0.66	[5]
Human	0.3	[5]

# Experimental Protocols In Vitro 3D Tumor Spheroid Co-culture Assay

- Objective: To assess the in vitro anti-tumor activity of Evixapodlin.
- Methodology:
  - Human CD8+ T cells were isolated from HLA-A2+ donors.
  - GFP-expressing HLA-A2+ MDA-MB-231 breast carcinoma cells were used to form tumor spheroids.
  - The CD8+ T cells were co-cultured with the tumor spheroids in the presence of varying concentrations of Evixapodlin.
  - Tumor cell killing was quantified, and the potency of **Evixapodlin** was determined.[1]
  - Supernatants were collected to measure IFN-y and granzyme B levels as indicators of Tcell activation.[1]





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Caption: In Vitro 3D Co-culture Workflow.

## **In Vivo Murine Tumor Model**

#### Foundational & Exploratory

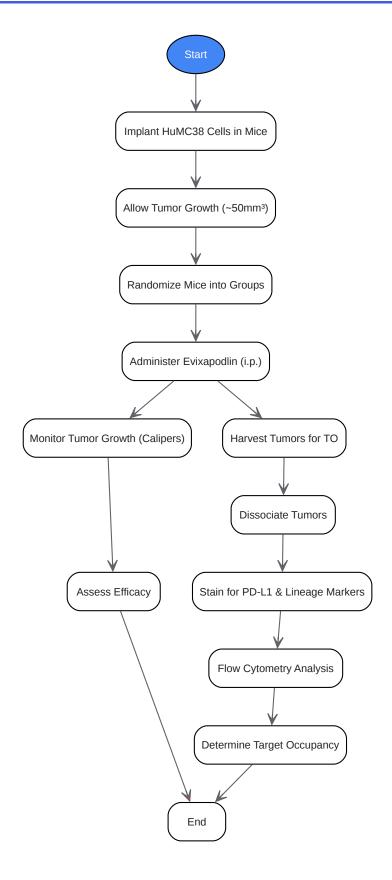




• Objective: To evaluate the in vivo anti-tumor efficacy and target occupancy of **Evixapodlin**.

- Methodology:
  - Human PD-L1-overexpressing murine MC38 colorectal tumor cells were subcutaneously implanted into the right flank of female C57BL/6 mice.[1]
  - When tumors reached a mean volume of approximately 50 mm<sup>3</sup>, mice were randomized into treatment groups.[1]
  - Evixapodlin was administered via intraperitoneal injection.[1][3]
  - Tumor growth was monitored by caliper measurement.[1]
  - For target occupancy assessment, tumors were harvested and dissociated into single-cell suspensions.
  - The cell suspensions were stained with antibodies for cell lineage markers and free human PD-L1 and analyzed by flow cytometry.[1]





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Caption: In Vivo Murine Tumor Model Workflow.



#### Conclusion

The preclinical data for **Evixapodlin** demonstrate its potential as a potent and selective oral inhibitor of the PD-1/PD-L1 pathway. It exhibits significant in vitro and in vivo anti-tumor activity, comparable to that of the approved anti-PD-L1 antibody atezolizumab.[1] The favorable pharmacokinetic profile across multiple species supports its development as a convenient, orally administered immunotherapy agent. These findings have provided a strong rationale for the clinical evaluation of **Evixapodlin** in patients with advanced solid tumors.[1][6]

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